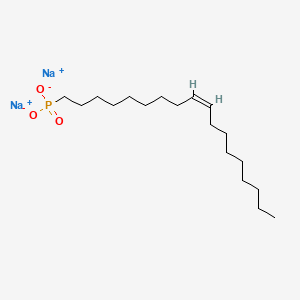

Sodium (Z)-octadec-9-en-1-yl phosphonate

Description

Context within Organophosphorus Compounds and Phosphonate (B1237965) Chemistry

Organophosphorus compounds are a broad class of organic molecules containing phosphorus. scielo.br Their chemistry is diverse, with applications ranging from industrial and agricultural chemicals to pharmaceuticals. oup.com Within this family, phosphonates are characterized by a direct carbon-to-phosphorus (C-P) bond, which is a key feature that distinguishes them from phosphates (which have a P-O-C linkage). scielo.br This C-P bond is notably stable against hydrolysis, contributing to the robustness of phosphonate-based materials. nih.govbeilstein-journals.org

The synthesis of phosphonates can be achieved through various methods, with the Michaelis-Arbuzov reaction being a classic and versatile route for forming the C-P bond. nih.govbeilstein-journals.org Other methods include the catalytic hydrophosphonylation of alkenes and the reaction of organometallic reagents with phosphorus halides. The specific synthesis of (Z)-octadec-9-en-1-yl phosphonate derivatives would typically involve the introduction of the phosphonate group onto an oleyl (Z)-octadec-9-en-1-yl backbone. The subsequent formation of the sodium salt is a straightforward acid-base reaction.

The properties of phosphonates are heavily influenced by the nature of the organic group attached to the phosphorus atom. In the case of Sodium (Z)-octadec-9-en-1-yl phosphonate, the long oleyl chain provides significant hydrophobicity, while the sodium phosphonate group is hydrophilic. This amphiphilic nature is a defining characteristic that governs its behavior in solution and at interfaces.

Significance in Interdisciplinary Chemical Research Areas

The unique molecular structure of this compound makes it a compound of interest across several interdisciplinary research areas. Its amphiphilic character suggests potential applications as a surfactant, with the ability to form micelles and other self-assembled structures in aqueous and non-aqueous media. The presence of the phosphonate group allows for strong interaction with metal oxide surfaces, making it a candidate for surface modification applications. researchgate.net

In materials science, long-chain alkyl phosphonates are utilized to create self-assembled monolayers (SAMs) on various substrates, such as titanium and its alloys. princeton.edu These SAMs can alter the surface properties of materials, for example, by rendering them hydrophobic or providing a platform for the immobilization of other molecules. The unsaturated nature of the oleyl chain in this compound could introduce interesting packing effects and reactivity within such monolayers compared to their saturated counterparts.

Furthermore, the interaction of phosphonates with metal ions is a well-established area of research. researchgate.net The phosphonate group can act as a ligand, forming complexes with a variety of metal cations. This property is relevant in fields such as coordination chemistry, catalysis, and the development of functional materials. The sodium salt form of (Z)-octadec-9-en-1-yl phosphonate indicates its potential use in applications where water solubility or ionic interactions are important.

Overview of Research Trajectories for Long-Chain Alkylphosphonates

Research into long-chain alkylphosphonates has followed several key trajectories that provide a framework for understanding the potential research directions for this compound. A major focus has been on their use in the formation of highly ordered self-assembled monolayers (SAMs) on metal oxide surfaces. princeton.edu These studies have explored the influence of chain length, head group, and assembly conditions on the structure and properties of the resulting films. The introduction of an unsaturated alkyl chain, as in the case of the title compound, opens up avenues to investigate the impact of the double bond on monolayer packing, stability, and reactivity.

Another significant research area is the development of functional coatings. Long-chain alkyl phosphonates can be used to create surfaces with tailored properties, such as controlled wettability, corrosion resistance, and biocompatibility. researchgate.net For instance, phosphonate-modified surfaces on medical implants can influence protein adsorption and cellular interactions. The (Z)-octadec-9-en-1-yl chain could be further functionalized at the double bond to introduce additional chemical moieties, expanding the range of possible surface modifications.

The role of long-chain alkyl phosphonates as surfactants and their self-assembly in solution is also a prominent research theme. The formation of micelles, vesicles, and other aggregates is dependent on the molecular geometry and solution conditions. The cis-configuration of the double bond in the oleyl chain of this compound will induce a "kink" in the hydrophobic tail, which can significantly affect its packing and the morphology of the resulting self-assembled structures compared to straight-chain saturated analogues. This has implications for their use as dispersing agents, in emulsion polymerization, and as templates for the synthesis of nanostructured materials.

Finally, the synthesis of novel phosphonate-containing polymers and materials continues to be an active area of research. Long-chain alkyl phosphonates can be incorporated as monomers or as functional side chains in polymers to create materials with unique thermal, mechanical, and surface properties.

Table of Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 61392-10-7 | alfa-chemistry.com |

| Molecular Formula | C₁₈H₃₅NaO₃P | alfa-chemistry.com |

| Molecular Weight | 376.42 g/mol | alfa-chemistry.com |

| Appearance | Not specified in provided sources | |

| Solubility | Expected to be soluble in water due to the sodium phosphonate group. | Inferred from general phosphonate salt properties. |

| Boiling Point | 473.7 °C at 760 mmHg | alfa-chemistry.com |

| Flash Point | 240.3 °C | alfa-chemistry.com |

Interactive Data Table: Comparison of Related Compounds This table allows for a comparison of this compound with a related saturated compound and its corresponding aldehyde precursor.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

| This compound | C₁₈H₃₅NaO₃P | 376.42 | Unsaturated C18 chain, sodium phosphonate head group |

| Sodium octadecyl phosphonate | C₁₈H₃₇NaO₃P | 378.44 | Saturated C18 chain, sodium phosphonate head group |

| (Z)-Octadec-9-enal (Olealdehyde) | C₁₈H₃₄O | 266.47 | Unsaturated C18 chain, aldehyde head group |

Properties

CAS No. |

61392-10-7 |

|---|---|

Molecular Formula |

C18H35Na2O3P |

Molecular Weight |

376.4 g/mol |

IUPAC Name |

disodium;[(Z)-octadec-9-enyl]-dioxido-oxo-λ5-phosphane |

InChI |

InChI=1S/C18H37O3P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21;;/h9-10H,2-8,11-18H2,1H3,(H2,19,20,21);;/q;2*+1/p-2/b10-9-;; |

InChI Key |

OVYRNOBRPQGGAF-XXAVUKJNSA-L |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCP(=O)([O-])[O-].[Na+].[Na+] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCP(=O)([O-])[O-].[Na+].[Na+] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Derivatization Strategies for Z Octadec 9 En 1 Yl Phosphonate Analogues

Primary Synthetic Routes to Alkyl Phosphonates and Their Sodium Salts

The direct synthesis of alkyl phosphonates, such as sodium (Z)-octadec-9-en-1-yl phosphonate (B1237965), and their derivatives often begins with the corresponding long-chain alcohol. These methods are tailored to introduce the phosphonate moiety onto the alkyl chain, followed by conversion to the desired salt.

Synthesis from (Z)-octadec-9-en-1-ol with Phosphonating Agents

A primary route to (Z)-octadec-9-en-1-yl phosphonate involves the reaction of (Z)-octadec-9-en-1-ol, also known as oleyl alcohol, with a suitable phosphonating agent. This is typically followed by hydrolysis or a similar workup to yield the phosphonic acid, which is then neutralized to form the sodium salt. acs.org

One common approach involves the use of phosphorus trichloride (B1173362) (PCl₃) in the presence of a base, followed by hydrolysis. A general two-step process for synthesizing dialkyl phosphates, which can be adapted for phosphonates, involves reacting phosphorus oxychloride (POCl₃) with a primary alcohol and triethylamine (B128534) in a suitable solvent like toluene. This is followed by hydrolysis to yield the desired product. This method is particularly effective for primary alcohols and produces high yields. organic-chemistry.org

The reaction of an alcohol with a phosphoramidite (B1245037) reagent to form a phosphite (B83602) intermediate, which is then oxidized, is another established method. acs.org While often used for phosphate (B84403) synthesis, this principle can be extended to phosphonates. The selection of the phosphonating agent and reaction conditions is critical to ensure high yields and prevent side reactions, especially with the double bond present in the oleyl group.

The final step in producing the sodium salt is the neutralization of the resulting (Z)-octadec-9-en-1-yl phosphonic acid with a sodium base, such as sodium hydroxide (B78521). acs.org

Table 1: Key Steps in Synthesis from (Z)-octadec-9-en-1-ol

| Step | Reactants | Intermediate/Product | Purpose |

| 1. Phosphonylation | (Z)-octadec-9-en-1-ol, Phosphonating Agent (e.g., PCl₃) | (Z)-octadec-9-en-1-yl phosphonic dichloride | Introduction of the phosphorus group |

| 2. Hydrolysis | (Z)-octadec-9-en-1-yl phosphonic dichloride, Water | (Z)-octadec-9-en-1-yl phosphonic acid | Formation of the phosphonic acid |

| 3. Neutralization | (Z)-octadec-9-en-1-yl phosphonic acid, Sodium Hydroxide | Sodium (Z)-octadec-9-en-1-yl phosphonate | Formation of the final sodium salt |

Transesterification Routes for Oleyl Stearyl Phosphonates

Transesterification offers a versatile method for preparing mixed phosphonate esters, such as oleyl stearyl phosphonates. This process typically involves the reaction of a diaryl or dialkyl phosphonate with a long-chain alcohol, such as oleyl alcohol or stearyl alcohol, often in the presence of a catalyst.

A patented method describes the preparation of mixed aryl alkyl phosphonates by reacting a diaryl phosphonate with an aliphatic alcohol under anhydrous conditions, catalyzed by an alkali metal salt of a weak acid. google.com A simple procedure involves refluxing the diaryl phosphonate with the alcohol in the presence of a catalytic amount of sodium alkoxide derived from the alcohol used in the transesterification. google.com This approach avoids the isolation of sensitive intermediates like phosphonochloridates. google.com

The alcoholysis of dialkyl H-phosphonates can be controlled to produce either mixed or fully transesterified products. nih.gov By adjusting reaction conditions such as temperature and reactant ratios, it is possible to favor the formation of the desired mixed oleyl stearyl phosphonate. nih.gov Continuous flow methods using microwave assistance have been shown to reduce reaction times for the alcoholysis of dialkyl H-phosphonates. nih.gov

General Phosphonate Synthesis Paradigms

Beyond the direct routes from alcohols, several general and powerful synthetic methodologies are widely employed for the formation of the carbon-phosphorus (C-P) bond in phosphonates. These paradigms offer broad applicability for creating a diverse range of phosphonate analogues.

Arbuzov Reaction and Palladium-Catalyzed Cross-Coupling

The Michaelis-Arbuzov reaction is a cornerstone of phosphonate synthesis. It involves the reaction of a trialkyl phosphite with an alkyl halide to form a dialkyl phosphonate. wikipedia.orgorganic-chemistry.org The reaction proceeds via an SN2 attack of the nucleophilic phosphorus on the alkyl halide, forming a phosphonium (B103445) salt intermediate, which then dealkylates to the final phosphonate. wikipedia.org For the synthesis of analogues of (Z)-octadec-9-en-1-yl phosphonate, this would typically involve reacting a trialkyl phosphite with an oleyl halide. Primary alkyl halides are the most reactive substrates for this reaction. jk-sci.comyoutube.com

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for C-P bond formation. The Hirao reaction, a palladium-catalyzed cross-coupling of a dialkyl phosphite with an aryl or vinyl halide, provides a direct route to aryl- and vinylphosphonates. researchgate.net This methodology has been expanded to include a wide range of substrates and catalysts. For instance, palladium complexes with sterically demanding trialkylphosphine ligands have shown high efficacy. rsc.org These reactions can be performed with various aryl and alkyl halides and triflates, offering a versatile route to phosphonate derivatives. researchgate.net The use of microwave irradiation can significantly accelerate these coupling reactions. organic-chemistry.org

Table 2: Comparison of Arbuzov and Palladium-Catalyzed Cross-Coupling

| Feature | Michaelis-Arbuzov Reaction | Palladium-Catalyzed Cross-Coupling |

| Phosphorus Source | Trialkyl phosphite | Dialkyl phosphite or H-phosphinate |

| Carbon Source | Alkyl halide | Aryl/vinyl/alkyl halide or triflate |

| Catalyst | Typically thermal, can be Lewis acid-mediated | Palladium complex (e.g., Pd(PPh₃)₄) |

| Key Intermediate | Phosphonium salt | Organopalladium species |

| Scope | Primarily for alkylphosphonates | Broad scope including aryl-, vinyl-, and alkylphosphonates |

Copper-Catalyzed P-C Bond Formation

Copper-catalyzed reactions have gained prominence as a milder and often more cost-effective alternative to palladium-catalyzed methods for C-P bond formation. These reactions can be used to synthesize a variety of phosphonate compounds.

One notable method involves the copper-catalyzed addition of H-phosphonate diesters to boronic acids, providing a route to aryl phosphonates. organic-chemistry.org Another approach is the copper-catalyzed reaction of phosphorus nucleophiles with diaryliodonium salts, which proceeds at room temperature and delivers products in high yields within a short timeframe. organic-chemistry.org Copper catalysis also enables the direct oxygen-arylation of dialkyl phosphonates with diaryliodonium salts to produce mixed alkyl aryl phosphonates. acs.orgacs.orgnih.gov Furthermore, copper catalysts can be employed in the aerobic oxidative coupling of amines and H-phosphonates to form phosphoramidates. rsc.org These methods highlight the versatility of copper catalysis in forming various types of phosphorus-containing compounds under relatively mild conditions.

One-Pot Three-Component Synthesis of Phosphonate Derivatives

One-pot, multi-component reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single step, minimizing waste and purification steps. Several such methods have been developed for the synthesis of phosphonate derivatives.

For example, a one-pot, three-component synthesis of terminal vinylphosphonates can be achieved from aldehydes, nitromethane, and trialkylphosphites. organic-chemistry.org Another well-known example is the Kabachnik-Fields reaction, a one-pot synthesis of α-aminophosphonates from an aldehyde or ketone, an amine, and a dialkyl phosphite. nih.gov While not directly producing (Z)-octadec-9-en-1-yl phosphonate, these one-pot methodologies are powerful for generating libraries of phosphonate derivatives for various applications by systematically varying the starting components.

Mitsunobu Reaction Adaptations for Phosphonic Acid Monoesters

The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of alcohols to a wide array of functional groups, including esters, with inversion of stereochemistry. nih.govwikipedia.org This reaction typically involves an alcohol, a nucleophile (in this case, a phosphonic acid derivative), a phosphine (B1218219) (commonly triphenylphosphine (B44618), PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govwikipedia.org

The reaction mechanism is complex but generally proceeds through the formation of a betaine (B1666868) intermediate from the reaction of the phosphine and the azodicarboxylate. wikipedia.org This intermediate then activates the alcohol, allowing for nucleophilic attack by the deprotonated phosphonic acid monoester. wikipedia.org

For the synthesis of (Z)-octadec-9-en-1-yl phosphonate analogues, (Z)-octadec-9-en-1-ol would serve as the alcohol component. A suitable phosphonic acid monoester would be used as the nucleophile. The reaction would be carried out in an appropriate solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) at or below room temperature. nih.govwikipedia.org One of the key advantages of the Mitsunobu reaction is its mild conditions, which are compatible with the double bond present in the oleyl chain.

| Reactant/Reagent | Role in the Reaction |

| (Z)-octadec-9-en-1-ol | The alcohol substrate providing the long alkyl chain. |

| Phosphonic acid monoester | The nucleophile that introduces the phosphonate group. |

| Triphenylphosphine (PPh₃) | Acts as the reducing agent and activates the alcohol. |

| Diethyl azodicarboxylate (DEAD) | The oxidizing agent that facilitates the redox process. |

| Solvent (e.g., THF) | Provides the reaction medium. |

Challenges in the Mitsunobu reaction often relate to the removal of by-products, namely triphenylphosphine oxide and the reduced hydrazine (B178648) derivative. tcichemicals.com Modern adaptations focus on using polymer-bound reagents or reagents with modified solubility to simplify purification. tcichemicals.com

Technological Advancements in Phosphonate Synthesis

Recent technological advancements have revolutionized the synthesis of phosphonates, offering faster, more efficient, and often greener alternatives to conventional methods.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions. mdpi.com The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity. mdpi.com In the context of phosphonate synthesis, microwave heating has been successfully applied to various reactions, including the Michaelis-Arbuzov and Hirao reactions, as well as the synthesis of aminophosphonates. mdpi.comnih.gov

For the synthesis of analogues of (Z)-octadec-9-en-1-yl phosphonate, a microwave-assisted approach could be employed in several ways. For instance, the reaction of an appropriate oleyl halide with a trialkyl phosphite (a Michaelis-Arbuzov reaction) could be significantly accelerated under microwave irradiation. organic-chemistry.org Similarly, microwave heating can promote the esterification of phosphonic acids. nih.gov Solvent-free microwave conditions have also been developed for the alkylation of phosphonic ester-acid derivatives, offering a greener synthetic route. nih.gov

Key Advantages of Microwave-Assisted Synthesis:

Rapid Reaction Times: Often reducing reaction times from hours to minutes.

Higher Yields: Improved conversion of starting materials to products.

Increased Purity: Reduced side product formation.

Energy Efficiency: Localized heating of the reaction mixture.

High-Throughput and Mechanochemical Synthesis Approaches

High-throughput (HT) synthesis methodologies allow for the rapid preparation and screening of large libraries of compounds. This is particularly useful in the discovery of new materials and for optimizing reaction conditions. rsc.org In the field of phosphonate chemistry, HT methods have been utilized for the investigation of metal phosphonate synthesis under hydrothermal conditions. rsc.org This approach involves the use of multi-well plates or automated reactors to perform numerous reactions in parallel. While not directly applied to the synthesis of a single compound like this compound, HT screening could be invaluable for discovering novel analogues with desired properties by systematically varying starting materials and reaction parameters.

Mechanochemical synthesis , which involves inducing reactions through mechanical force (e.g., grinding or milling), offers a solvent-free and environmentally friendly alternative to traditional solution-phase synthesis. rsc.org This technique has been successfully used to prepare a variety of materials, including metal-organic frameworks (MOFs) based on phosphonate ligands. mdpi.com For long-chain phosphonates, mechanochemistry could potentially be used to drive reactions that are difficult in solution due to the low solubility of the reactants. The direct grinding of (Z)-octadec-9-en-1-ol with a phosphonating agent under specific conditions could be a viable, albeit exploratory, synthetic route.

Hydrothermal Synthesis for Inorganic-Organic Hybrid Phosphonates

Hydrothermal synthesis involves carrying out chemical reactions in aqueous solutions at elevated temperatures and pressures. This method is widely used for the synthesis of crystalline materials, including inorganic-organic hybrid materials. mdpi.com In the context of phosphonates, hydrothermal methods have been employed to create metal phosphonates with diverse structures and functionalities. mdpi.comnih.gov

By reacting a (Z)-octadec-9-en-1-yl phosphonate precursor with various metal salts under hydrothermal conditions, it is possible to generate novel inorganic-organic hybrid materials. The long, flexible oleyl chain could act as a structure-directing agent, leading to the formation of unique layered or porous architectures. These materials could have interesting properties for applications in catalysis, sorption, or as functional coatings. The choice of metal ion, pH, temperature, and reaction time are critical parameters that influence the final structure of the hybrid material. mdpi.com

Stepwise Growth and Ionothermal Synthesis for Network Structures

Stepwise growth is a synthetic strategy used to construct complex, well-defined architectures, particularly in the field of metal-organic frameworks (MOFs). tandfonline.com This approach involves the sequential addition of building blocks to a growing framework, allowing for precise control over the placement of different functional groups. While typically applied to the synthesis of porous crystalline materials, the principles of stepwise growth could be adapted to create complex supramolecular assemblies based on (Z)-octadec-9-en-1-yl phosphonate. For example, a surface could be functionalized with a phosphonate monolayer, followed by the stepwise addition of metal ions and other organic linkers to build up a multi-layered structure.

Ionothermal synthesis utilizes ionic liquids as both the solvent and templating agent for the synthesis of new materials. nih.gov Ionic liquids are salts with low melting points that offer a unique reaction environment due to their high polarity, low vapor pressure, and thermal stability. In phosphonate chemistry, ionothermal synthesis has been used to prepare novel metal organophosphonates with structures that are often different from those obtained through traditional hydrothermal methods. nih.gov The use of an ionic liquid as the solvent for the reaction of a (Z)-octadec-9-en-1-yl phosphonate precursor with a metal salt could lead to the formation of new crystalline phases with unique network structures. The choice of the ionic liquid cation and anion can significantly influence the resulting structure. nih.gov

Preparation of Structurally Modified Phosphonate Derivatives

The long alkyl chain and the phosphonate headgroup of (Z)-octadec-9-en-1-yl phosphonate offer multiple sites for structural modification, leading to a wide range of derivatives with potentially new properties.

Modifications at the Alkyl Chain: The cis-double bond in the oleyl chain is a key site for chemical transformations.

Epoxidation: The double bond can be converted to an epoxide, which can then be opened with various nucleophiles to introduce new functional groups.

Dihydroxylation: Treatment with an oxidizing agent like potassium permanganate (B83412) or osmium tetroxide can yield the corresponding diol.

Hydrogenation: The double bond can be saturated to produce the corresponding octadecyl phosphonate.

Metathesis: Cross-metathesis with other olefins can be used to alter the chain length or introduce new functional groups.

Modifications at the Phosphonate Group: The phosphonate headgroup can also be modified.

Esterification: The phosphonic acid can be converted to various phosphonate esters (e.g., methyl, ethyl, or benzyl (B1604629) esters) to modulate its polarity and reactivity.

Amidation: Reaction with amines can lead to the formation of phosphonamidates.

Conversion to Thiophosphonates: The P=O group can be converted to a P=S group, which can alter the metal-binding properties and biological activity of the molecule.

The synthesis of these derivatives would employ standard organic transformations, often in combination with the advanced methodologies described above to ensure high yields and purity.

Synthesis of Phosphonate Esters

The synthesis of phosphonate esters, specifically dialkyl (Z)-octadec-9-en-1-yl phosphonates, is a fundamental transformation for accessing a wide range of functionalized derivatives. The Michaelis-Arbuzov reaction stands as a cornerstone for the formation of the crucial P-C bond in these molecules. mdpi.comwikipedia.org This reaction typically involves the reaction of a trialkyl phosphite with an alkyl halide. wikipedia.org In the context of oleyl phosphonates, this would involve reacting a trialkyl phosphite with oleyl bromide or iodide. The reactivity of the alkyl halide is a critical factor, with the general trend being RI > RBr > RCl. acs.org

The general mechanism of the Michaelis-Arbuzov reaction proceeds via an initial SN2 attack of the nucleophilic phosphorus atom of the trialkyl phosphite on the electrophilic carbon of the alkyl halide, forming a phosphonium salt intermediate. wikipedia.orgorganic-chemistry.org This is followed by the dealkylation of the phosphonium salt by the displaced halide ion to yield the final phosphonate ester. organic-chemistry.org While the reaction is broadly applicable, the synthesis of long-chain alkylphosphonates can sometimes be challenging due to the potential for side reactions.

Recent advancements have focused on improving the efficiency and scope of the Michaelis-Arbuzov reaction. For instance, Lewis acid catalysis has been shown to promote the reaction at room temperature, offering a milder alternative to the often-required high temperatures. organic-chemistry.org Furthermore, microwave-assisted synthesis has been demonstrated to significantly accelerate the reaction, leading to quantitative yields of phosphonate diesters in minutes. nih.gov

Table 1: Key Methodologies for the Synthesis of Phosphonate Esters

| Reaction Name | Reactants | Key Features |

| Michaelis-Arbuzov Reaction | Trialkyl phosphite, Alkyl halide (e.g., Oleyl bromide) | Forms a P-C bond; reactivity depends on the halide. wikipedia.orgacs.org |

| Palladium-Catalyzed Cross-Coupling | H-phosphonate diesters, Benzyl halides | Efficient method for benzylphosphonate diesters. organic-chemistry.org |

| Lewis Acid-Mediated Michaelis-Arbuzov | Trialkyl phosphite, Arylmethyl halides, Alcohols | Proceeds at room temperature. organic-chemistry.org |

| Microwave-Assisted Cross-Coupling | H-phosphonate diesters, Aryl/vinyl halides | Quantitative yields in short reaction times. nih.gov |

Synthesis of Phosphonamides, Thiophosphonamides, and Related Analogues

The synthesis of phosphonamides and their thio-analogues from (Z)-octadec-9-en-1-yl phosphonate precursors opens avenues for creating novel compounds with potential applications in medicinal chemistry and materials science. The Atherton-Todd reaction is a prominent method for the formation of phosphonamidates. nih.govbeilstein-journals.org This reaction involves the coupling of a dialkyl phosphite with a primary or secondary amine in the presence of a base and a carbon-halogen source, typically carbon tetrachloride. beilstein-journals.org A key advantage of this method is the in situ generation of the reactive phosphonochloridate intermediate. portlandpress.com

The scope of the Atherton-Todd reaction has been extended to include long-chain lipid amines, making it a viable route for the synthesis of oleyl phosphonamides. onepetro.org The reaction conditions can be modified to optimize yields and accommodate a variety of nucleophiles. beilstein-journals.org While traditionally employing carbon tetrachloride, concerns over its toxicity have led to the development of modified procedures using alternative halogenating agents or even air as a radical initiator. portlandpress.comrsc.org

The synthesis of thiophosphonamides can be achieved through various routes, often involving the sulfurization of a phosphonamidite intermediate. For instance, a phosphonochloridite can be coupled with an amino ester followed by sulfurization to yield the corresponding phosphonothiopeptide.

Table 2: Synthetic Approaches to Phosphonamides and Related Analogues

| Reaction Name | Reactants | Product Type | Key Features |

| Atherton-Todd Reaction | Dialkyl phosphite, Amine (e.g., Oleylamine), Base, CCl4 | Phosphonamide | In situ generation of phosphonochloridate. nih.govbeilstein-journals.org |

| Modified Atherton-Todd | Dialkyl phosphite, Amine, Air (as initiator), CHCl3 | Phosphonamide | Avoids the use of CCl4. rsc.org |

| Phosphonochloridite Coupling | Phosphonochloridite, Amino ester, Sulfur | Thiophosphonamide | One-pot activation-coupling-oxidation procedure. |

Derivatization for Biochemical Studies (e.g., Phospholipid Analogues, Nucleoside Phosphonates)

The unique structural characteristics of (Z)-octadec-9-en-1-yl phosphonate make it an attractive building block for the synthesis of complex biomolecules for biochemical investigations.

Phospholipid Analogues: Phosphonolipids, where the phosphate ester linkage is replaced by a more stable phosphonate group, are valuable tools for studying membrane properties and enzyme activities. researchgate.net The synthesis of such analogues often involves the coupling of a protected glycerol (B35011) backbone with a phosphonic acid derivative. For instance, H-phosphonate methodology has been successfully employed for the synthesis of phosphatidylglycerol (PG) analogues containing unsymmetrical acyl chains, including oleoyl (B10858665) groups. nih.gov This approach offers the advantage of simpler purification and handling of intermediates compared to traditional phosphoramidite chemistry. nih.gov The synthesis of phosphatidylethanolamine (B1630911) analogues can also be achieved through established chemical procedures. acs.org

Nucleoside Phosphonates: Acyclic nucleoside phosphonates (ANPs) are a class of potent antiviral agents. nih.gov The incorporation of a lipid side chain, such as an oleyl group, can enhance the cellular uptake and bioavailability of these compounds. nih.gov The synthesis of these lipid-modified ANPs typically involves the preparation of a phosphonate-bearing side chain which is then coupled to a heterocyclic base. researchgate.net To overcome the poor cell penetration of the negatively charged phosphonates, they are often prepared as lipophilic prodrugs, such as hexadecyloxypropyl esters, which have shown significant antiviral activity. researchgate.net

Table 3: Derivatization of (Z)-octadec-9-en-1-yl Phosphonate for Biochemical Studies

| Derivative Class | Synthetic Strategy | Application | Key Findings |

| Phospholipid Analogues | H-phosphonate methodology with protected glycerol and oleoyl-containing phosphonates. nih.gov | Model membrane studies, enzyme inhibition. | H-phosphonate method provides higher yields and easier purification. nih.gov |

| Nucleoside Phosphonates | Coupling of a phosphonate-bearing side chain to a heterocyclic base. researchgate.net | Antiviral agents. | Lipidic esters (e.g., hexadecyloxypropyl) enhance antiviral activity. researchgate.net |

Synthesis of Phosphonic Acid Ligands for Nanocrystal Functionalization

(Z)-octadec-9-en-1-yl phosphonic acid (oleylphosphonic acid) has emerged as a superior ligand for the surface functionalization of colloidal nanocrystals (NCs). The phosphonic acid headgroup provides a strong binding affinity to the surface of various metal oxide and semiconductor NCs, while the long, unsaturated oleyl chain imparts excellent colloidal stability in nonpolar solvents.

The synthesis of oleylphosphonic acid and other long-chain phosphonic acids is typically achieved through a Michaelis-Arbuzov reaction between the corresponding alkyl bromide (e.g., oleyl bromide) and a trialkyl phosphite, followed by hydrolysis of the resulting phosphonate ester. This method has been successfully used to prepare a library of phosphonic acid ligands with varying chain structures.

Oleylphosphonic acid has been instrumental in the synthesis of highly stable and size-tunable cesium lead bromide (CsPbBr3) perovskite NCs. The use of oleylphosphonic acid allows for lower synthesis temperatures, providing better control over the NC size and enabling access to the strong quantum confinement regime. Furthermore, these oleylphosphonic acid-capped NCs exhibit remarkable colloidal stability, even at very low concentrations and when exposed to air.

Beyond perovskites, oleylphosphonic acid has been used to functionalize other types of nanocrystals, such as cadmium selenide (B1212193) (CdSe) and hafnium oxide (HfO2). The strong binding of the phosphonic acid ligand allows for the displacement of native carboxylate ligands from the NC surface, enabling a more robust and stable surface passivation.

Table 4: Synthesis and Application of Oleylphosphonic Acid Ligands for Nanocrystal Functionalization

| Nanocrystal Material | Synthetic Method for Ligand | Key Advantages of Ligand | Application |

| CsPbBr3 | Michaelis-Arbuzov reaction followed by hydrolysis. | High solubility in apolar solvents, allows lower synthesis temperature, provides excellent colloidal stability. | Size-tunable and stable perovskite nanocrystals for optoelectronic applications. |

| CdSe | Michaelis-Arbuzov reaction followed by hydrolysis. | Stronger binding than carboxylates, enhances colloidal stability. | Post-synthetic surface functionalization. |

| HfO2 | Michaelis-Arbuzov reaction followed by hydrolysis. | Enables facile post-synthetic surface functionalization. | Memristor devices. |

Sophisticated Characterization Methodologies in Phosphonate Research

Spectroscopic Techniques for Structural Elucidation and Environmental Analysis

Spectroscopic methods are indispensable for the detailed characterization of phosphonate (B1237965) compounds. They provide fundamental information about the atomic composition, chemical bonding, and molecular structure, which is essential for understanding their properties and behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ³¹P)

¹H NMR: In the proton NMR spectrum of a long-chain phosphonate, one would expect to see characteristic signals for the alkyl chain protons. The protons on the carbons adjacent to the phosphonate group would be deshielded and appear at a lower field, coupled to the phosphorus atom. The olefinic protons of the (Z)-octadec-9-en-1-yl chain would produce a distinct multiplet around 5.3 ppm. The terminal methyl group would appear as a triplet at approximately 0.9 ppm, while the bulk of the methylene (B1212753) protons would form a broad multiplet between 1.2 and 1.6 ppm.

¹³C NMR: The ¹³C NMR spectrum provides detailed information about the carbon skeleton. The carbon atom directly bonded to the phosphorus would show a significant downfield shift and a large coupling constant (¹JPC). The olefinic carbons would resonate in the region of 130 ppm. Solid-state ¹³C NMR studies on self-assembled monolayers (SAMs) of octadecylphosphonic acid (ODPA) have shown that the inner methylene carbons of the alkyl chain exist primarily in an all-trans conformation, indicating a high degree of conformational order. acs.orgpsu.edu

³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for phosphonates. A single resonance is expected, and its chemical shift is indicative of the chemical environment of the phosphorus atom. For ODPA self-assembled on metal oxide surfaces like zirconia and titania, solid-state ³¹P NMR has been used to probe the strength of the surface interaction. acs.orgpsu.edu The chemical shift and line shape of the ³¹P signal can reveal the nature of the bonding between the phosphonate headgroup and the surface atoms.

Table 1: Expected NMR Data for Long-Chain Alkyl Phosphonates (based on ODPA)

| Nucleus | Expected Chemical Shift (ppm) | Coupling Constants | Notes |

| ¹H | ~5.3 | - | Olefinic protons (-CH=CH-) |

| 1.2 - 1.6 | - | Bulk methylene protons (-(CH₂)n-) | |

| ~0.9 | Triplet | Terminal methyl protons (-CH₃) | |

| ¹³C | ~130 | - | Olefinic carbons |

| 20-35 | ¹JPC ~140 Hz | Carbon alpha to phosphorus | |

| ³¹P | Variable | - | Dependent on bonding and surface interaction |

Mass Spectrometry (MS) and Related Techniques

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. For a non-volatile and ionic compound like Sodium (Z)-octadec-9-en-1-yl phosphonate, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be employed. The expected mass spectrum would show a prominent ion corresponding to the deprotonated phosphonate anion or adducts with sodium.

High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula. While a direct mass spectrum for this compound is not widely published, the NIST WebBook contains mass spectral data for related, smaller phosphonates like diisopropyl phosphonate, which can be used to understand the fragmentation patterns of the phosphonate functional group. nist.gov

Surface-Enhanced Raman Spectroscopy (SERS) for Interfacial Interactions

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used to study molecules adsorbed on metal surfaces. acs.org It provides vibrational information similar to standard Raman spectroscopy but with a massive enhancement of the signal, allowing for the detection of monolayers or even single molecules. youtube.comresearchgate.net

For this compound, SERS could be employed to study its adsorption and self-assembly on SERS-active substrates like gold or silver nanoparticles. The resulting spectrum would provide information on the orientation of the molecule on the surface and the nature of the interaction between the phosphonate headgroup and the metal. Key vibrational modes that would be enhanced include the P-O and P-C stretching modes of the phosphonate group, as well as the C=C stretching of the double bond in the alkyl chain. This would be invaluable for understanding the formation of self-assembled monolayers and their properties at the nanoscale.

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. Studies on self-assembled monolayers of octadecylphosphonic acid (OPA), a saturated analog of the title compound's corresponding acid, have demonstrated the power of XPS in characterizing phosphonate layers on various substrates. researchgate.net

When OPA monolayers are formed on surfaces like copper, silver, gold, and iron, XPS analysis of the C(1s) core level shows a narrow signal with a consistent binding energy. researchgate.net This indicates the formation of a well-ordered organic layer. The binding energies of the P(2p) and O(1s) core levels provide direct information about the chemical state of the phosphonate headgroup and its interaction with the substrate. XPS can thus be used to confirm the presence of the phosphonate on a surface and to study the integrity and uniformity of the monolayer. researchgate.net No specific UPS data for this compound or its close analogs are currently available in the literature.

Table 2: XPS Data for Octadecylphosphonic Acid (OPA) Monolayers on Various Substrates

| Substrate | C(1s) Binding Energy (eV) | Overlayer Thickness (nm) | Reference |

| Copper | ~284.9 | ~1.6 | researchgate.net |

| Silver | ~284.9 | ~1.6 | researchgate.net |

| Gold | ~284.9 | ~1.6 | researchgate.net |

| Iron | ~284.9 | ~1.6 | researchgate.net |

| Aluminium | Charge-shifted | ~1.6 | researchgate.net |

Advanced Chromatographic and Hyphenated Techniques

Chromatographic methods are essential for the separation and quantification of phosphonates from complex mixtures. The choice of technique often depends on the volatility and polarity of the analyte.

Gas Chromatography with Phosphorus-Selective Detection (GC-FPD, GC-NPD)

Gas chromatography (GC) is a powerful separation technique, but it is generally suitable only for volatile and thermally stable compounds. Long-chain phosphonic acids and their salts, such as this compound, are non-volatile due to their high molecular weight and polarity. Therefore, direct analysis by GC is not feasible.

To analyze such compounds by GC, a derivatization step is necessary to convert the polar phosphonate group into a more volatile and thermally stable ester. d-nb.infonih.govresearchgate.net Common derivatization reagents include silylating agents (e.g., BSTFA) or alkylating agents (e.g., diazomethane (B1218177) or pentafluorobenzyl bromide).

Once derivatized, the resulting phosphonate ester can be analyzed by GC. The use of a phosphorus-selective detector, such as a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD), provides high selectivity and sensitivity for phosphorus-containing compounds, allowing for their detection at trace levels even in complex matrices. While specific methods for this compound are not documented, the general approach for alkylphosphonic acids involves derivatization followed by GC-FPD or GC-NPD analysis. d-nb.inforesearchgate.net

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Complex Mixtures

Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful analytical technique that offers significantly enhanced separation capacity for complex mixtures compared to conventional one-dimensional GC. scilit.com In GC×GC, the sample is subjected to two distinct columns with different stationary phases, connected in series via a modulator. scilit.com The first dimension typically separates compounds based on their volatility, while the second dimension provides a rapid separation based on polarity. scilit.com

For a compound like this compound, which is a sodium salt and thus non-volatile, direct analysis by GC×GC is not feasible. However, the technique is highly relevant for analyzing its potential volatile derivatives or for characterizing complex organic matrices in which it might be found. Derivatization, such as conversion to more volatile silyl (B83357) or methyl esters, is a common strategy to make polar analytes like phosphonic acids amenable to GC analysis. nih.govnih.gov For instance, trimethylsilyldiazomethane (B103560) (TMSCHN₂) can be used to methylate phosphonates, greatly increasing their volatility and sensitivity for GC-based analysis. nih.gov

Once derivatized, the (Z)-octadec-9-en-1-yl phosphonate ester could be analyzed in a complex sample matrix. The GC×GC system would separate it from other fatty acid esters, hydrocarbons, and other components, which would likely co-elute in a single-column separation. scilit.comnih.gov This enhanced separation is crucial in fields like environmental analysis, metabolomics, and the analysis of petroleum products where phosphonates might be present as additives or contaminants. scilit.com The resulting data is typically displayed as a 2D contour plot, where structurally related compounds appear in ordered patterns, simplifying identification. scilit.com

Table 1: Illustrative GC×GC-MS Parameters for Analysis of Derivatized Phosphonates

| Parameter | Setting |

| First Dimension (¹D) Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., non-polar phase) |

| Second Dimension (²D) Column | 2 m x 0.15 mm ID, 0.15 µm film (e.g., polar phase) |

| Modulator | Thermal (e.g., Cryogenic) |

| Modulation Period | 8 s |

| Oven Temperature Program | 60°C (hold 1 min) to 320°C at 3°C/min |

| Carrier Gas | Helium |

| Detector | Time-of-Flight Mass Spectrometry (TOF-MS) |

This table presents typical parameters and is for illustrative purposes.

High Performance Liquid Chromatography (HPLC) and Ion Chromatography

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and polar compounds like this compound. wiley.com Due to the compound's structure, featuring a polar phosphonate head group and a long, non-polar C18 alkyl chain, reversed-phase (RP-HPLC) is a suitable separation mode. In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. The long alkyl chain of the molecule would provide strong retention on the C18 column, while the polarity could be modulated by the mobile phase composition and pH.

For highly polar phosphonates or to separate them from inorganic anions, Ion Chromatography (IC) is often the method of choice. mdpi.com IC utilizes ion-exchange principles to separate charged species. mdpi.com While less common for long-chain alkyl phosphonates, IC is invaluable for analyzing phosphonate metabolites or degradation products. nih.gov Methods have been developed that use eluent suppression and conductivity detection to determine residues of various organic and inorganic phosphonates in complex samples like soil and plant extracts. nih.gov

To enhance retention and improve peak shape for phosphonates in RP-HPLC, ion-pairing agents can be added to the mobile phase. sigmaaldrich.com Reagents like N,N-dimethylhexylamine can pair with the anionic phosphonate group, increasing its hydrophobicity and retention on a reversed-phase column. sigmaaldrich.com In some cases, derivatization is employed prior to HPLC analysis to attach a UV-active or fluorescent chromophore, enhancing detection sensitivity, especially if a mass spectrometer is not used. amazonaws.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Hydrophilic Interaction Chromatography (HILIC-MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for the analysis of phosphonates, providing both separation and highly sensitive, selective detection. wiley.comresearchgate.net For this compound, a reversed-phase LC separation coupled to an electrospray ionization (ESI) source in negative ion mode (ESI-) would be a typical approach. ESI is a soft ionization technique well-suited for polar, non-volatile molecules, and the phosphonate group is readily deprotonated to form a negative ion ([M-H]⁻). nih.govmdpi.com

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that is particularly effective for separating highly polar compounds. nih.govnih.gov HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous buffer. nih.gov While RP-HPLC separates based on hydrophobicity, HILIC separates based on hydrophilicity, where more polar analytes are retained longer. nih.gov For this compound, with its dual hydrophobic and hydrophilic nature, HILIC could offer unique selectivity, separating it from other lipids based on the polarity of the phosphonate head group. nih.gov HILIC is highly compatible with ESI-MS, as the high organic content of the mobile phase promotes efficient solvent evaporation and ionization. researchgate.net

Table 2: Illustrative LC-MS/MS Parameters for this compound

| Parameter | Setting |

| LC System | UPLC/HPLC |

| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile/Methanol (1:1) with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode |

| MS Analyzer | Triple Quadrupole or Orbitrap |

| Scan Mode | Multiple Reaction Monitoring (MRM) or Full Scan |

This table presents typical parameters and is for illustrative purposes.

Liquid Chromatography Coupled to Electrospray Ionization and Inductively Coupled Plasma Mass Spectrometry (LC-ESI-ICP-MS)

For elemental speciation analysis, the hyphenation of HPLC with both a molecular mass spectrometer (like ESI-MS) and an elemental mass spectrometer (Inductively Coupled Plasma Mass Spectrometry, ICP-MS) provides comprehensive information. nih.gov ICP-MS is an atomic detection technique that can quantify elements with extremely high sensitivity. nih.gov

In the context of phosphonate research, an LC-ESI-ICP-MS setup would allow for the simultaneous detection of the intact molecule and the quantification of phosphorus. The eluent from the HPLC column is split and directed to both the ESI-MS and the ICP-MS. The ESI-MS provides the molecular weight and structural information of the phosphonate compound, while the ICP-MS provides a highly accurate and precise quantification of the phosphorus atom within that molecule. nih.gov This dual detection confirms that a chromatographic peak not only has the correct molecular mass for the phosphonate but also contains phosphorus, which is a powerful confirmation tool that eliminates ambiguity from matrix interferences. This approach is particularly valuable in environmental and biological studies to trace the fate of organophosphorus compounds. nih.gov

Solid-State and Surface Analysis Techniques

X-ray Diffraction (XRD) and Electron Diffraction for Crystalline Materials

X-ray Diffraction (XRD) is the primary technique for determining the atomic and molecular structure of a crystalline material. acs.orgrsc.org If this compound can be prepared in a crystalline form, single-crystal XRD could be used to determine its precise three-dimensional structure, including bond lengths, bond angles, and intermolecular packing. For polycrystalline powders, Powder X-ray Diffraction (PXRD) provides a characteristic fingerprint that can be used for phase identification, purity assessment, and to gain information about the unit cell dimensions. researchgate.netresearchgate.net The long alkyl chain and the ionic sodium phosphonate group would likely lead to a layered or lamellar crystal structure, which would be readily identifiable by characteristic low-angle reflections in the PXRD pattern. researchgate.net

Electron Diffraction (ED) is a complementary technique that is particularly powerful for studying very small crystals (micro- or nanocrystalline) that are not suitable for single-crystal XRD. acs.orgnih.gov Because electrons interact much more strongly with matter than X-rays, diffraction patterns can be obtained from extremely small sample volumes. nih.gov This is highly advantageous for phosphonate-based metal-organic frameworks (MOFs) and other materials that often form only as microcrystalline powders. acs.orgnih.gov For a compound like this compound, ED could be used to determine the crystal structure from a single nanocrystal, providing crucial structural information where XRD might fail. acs.org

Environmental Scanning Electron Microscopy-Energy-Dispersive X-ray (ESEM-EDX) Analysis of Surface Precipitates

Environmental Scanning Electron Microscopy (ESEM) allows for the imaging of samples in a gaseous environment, which means that hydrated, insulating, or non-conductive samples can be analyzed without the need for a conductive coating. grafiati.comrsc.org This is particularly useful for studying phosphonates in their native state or in interaction with aqueous environments. dtu.dk ESEM provides high-resolution images of surface morphology and topography.

When coupled with Energy-Dispersive X-ray Spectroscopy (EDX or EDS), ESEM becomes a powerful tool for elemental analysis of the surface. rsc.org The electron beam of the microscope excites atoms in the sample, causing them to emit characteristic X-rays. The EDX detector measures the energy of these X-rays to identify the elements present in the analyzed spot. rsc.org For a surface precipitate containing this compound, ESEM-EDX could be used to visualize the precipitate's morphology while simultaneously mapping the elemental distribution of Sodium (Na), Phosphorus (P), Carbon (C), and Oxygen (O), confirming the composition of the surface layer. rsc.orgmdpi.com This technique is widely used to study the formation of phosphonate-based coatings on metal surfaces for corrosion inhibition or to analyze mineral scaling where phosphonates are used as inhibitors. nih.govgrafiati.com

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) for Grafted Phosphonate Content

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES), is a powerful and widely used analytical technique for determining the elemental composition of various materials. bionity.comupubscience.com It is particularly valuable in the study of surface-grafted molecules like this compound, where precise quantification of the surface coverage is essential. The technique is capable of simultaneously analyzing multiple elements over a wide range of concentrations, from major components down to trace levels of parts per million (ppm) or even parts per billion (ppb). upubscience.comcnrs.fr

The fundamental principle of ICP-AES involves introducing a sample, typically in a liquid state, into a high-temperature plasma source, usually composed of argon gas, which can reach temperatures of up to 10,000 °C. shimadzu.com Within the plasma, atoms and ions in the sample are excited to higher energy levels. As they relax back to their ground state, they emit photons of light at characteristic wavelengths for each specific element. bionity.comshimadzu.com The intensity of the emitted light at a particular wavelength is directly proportional to the concentration of that element in the sample, allowing for quantitative analysis. shimadzu.com

In the context of this compound grafted onto a substrate (e.g., metal oxide nanoparticles), ICP-AES is used to determine the amount of phosphorus (P) present. To achieve this, the substrate with the grafted phosphonate is typically dissolved or digested in an acidic solution to ensure all elements are present in a liquid matrix. mdpi.com This solution is then introduced into the plasma. By measuring the emission intensity of phosphorus, the total mass of phosphorus can be calculated. This value is then used to determine the surface density or grafting rate of the phosphonate molecules. For instance, in studies involving phosphonates on iron oxide nanoparticles, ICP-AES is employed to measure both iron (Fe) and phosphorus (P) content, allowing for a precise calculation of the phosphonate grafting rate per nanoparticle or per unit of mass. researchgate.net This quantitative data is crucial for understanding structure-property relationships and ensuring the reproducibility of functionalized materials. researchgate.netsci-hub.se

The table below presents hypothetical data from an ICP-AES analysis to quantify the grafting of a phosphonate, such as this compound, onto an iron oxide nanoparticle substrate. The grafting rate is calculated based on the measured elemental content.

| Sample Batch | Fe Content (mg/L) | P Content (mg/L) | Calculated Grafting Rate (molecules/nm²) |

|---|---|---|---|

| Batch A-1 | 55.2 | 1.8 | 1.5 |

| Batch A-2 | 54.9 | 1.9 | 1.6 |

| Batch B-1 | 56.1 | 2.5 | 2.1 |

| Batch B-2 | 55.8 | 2.4 | 2.0 |

Dynamic Light Scattering (DLS) for Colloidal Systems Characterization

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely employed for measuring the size distribution of particles and macromolecules in a colloidal suspension. researchgate.netnih.gov This method is essential for characterizing systems involving this compound, which may form micelles, vesicles, or be used to stabilize nanoparticles in a liquid medium.

The DLS technique works by illuminating a sample with a laser beam and analyzing the time-dependent fluctuations in the intensity of the scattered light. wyatt.comresearchgate.net These fluctuations arise from the Brownian motion of the particles in the solution—the random movement caused by collisions with solvent molecules. researchgate.netnih.gov Smaller particles diffuse more rapidly through the solvent than larger particles. solids-solutions.com DLS measures the rate of these intensity fluctuations and relates it to the translational diffusion coefficient of the particles. Using the Stokes-Einstein equation, the hydrodynamic radius (or diameter) of the particles can then be calculated. wyatt.com

Two key parameters are typically derived from a DLS measurement: the Z-average hydrodynamic diameter and the Polydispersity Index (PDI). The Z-average is an intensity-weighted mean hydrodynamic size of the particle population. The PDI is a dimensionless measure of the broadness of the size distribution, with values close to zero indicating a monodisperse (highly uniform) sample and values approaching 1.0 indicating a very broad or polydisperse size distribution. researchgate.netresearchgate.net

DLS is particularly useful for assessing the colloidal stability of a system. nih.gov For instance, nanoparticles functionalized with this compound can be monitored over time in various media, such as phosphate-buffered saline (PBS), to detect any changes in particle size. nih.govacs.org A significant increase in the hydrodynamic diameter over time would indicate particle aggregation, suggesting poor colloidal stability. mdpi.com

The following interactive table shows representative DLS data for a colloidal suspension of nanoparticles stabilized with this compound, demonstrating how size and polydispersity are monitored over time to assess stability.

| Time Point | Z-Average Diameter (nm) | Polydispersity Index (PDI) | Observation |

|---|---|---|---|

| 0 Hours | 152.4 | 0.185 | Initial measurement |

| 24 Hours | 153.1 | 0.189 | Stable |

| 48 Hours | 152.8 | 0.192 | Stable |

| 96 Hours | 154.5 | 0.195 | Stable, minor fluctuation |

In Situ Characterization Methods for Reaction Pathways

Understanding the dynamic process of how molecules like this compound self-assemble or graft onto a surface is critical for controlling the final properties of the modified material. In situ characterization methods, which monitor the reaction as it happens, provide invaluable insights into these formation kinetics and reaction pathways without needing to remove the sample from its reactive environment.

Several advanced techniques are suitable for the in situ study of phosphonate monolayer formation:

Sum Frequency Generation (SFG) Spectroscopy : This surface-specific vibrational spectroscopy technique is highly effective for probing the molecular structure and orientation of molecules at interfaces. nih.gov SFG can be used in situ to monitor the ordering of the alkyl chains of phosphonate molecules, such as those of this compound, as they form a self-assembled monolayer (SAM) on a substrate under aqueous conditions. nih.gov This provides real-time information on the degree of molecular order and chain tilt angles during the assembly process.

Electrochemical Techniques (EIS and CV) : For conductive substrates like indium-tin oxide (ITO), electrochemical methods offer a powerful way to study formation kinetics. researchgate.net Electrochemical Impedance Spectroscopy (EIS) can measure the change in charge-transfer resistance at the electrode surface as the phosphonate monolayer forms, which can be correlated to the fractional surface coverage. researchgate.net Cyclic Voltammetry (CV) provides complementary information on the blocking properties of the forming layer. Together, these methods allow for the determination of apparent formation rate constants. researchgate.net

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) : QCM-D is an extremely sensitive mass-sensing technique that can monitor the adsorption of molecules onto a sensor surface in real-time. acs.org As this compound molecules bind to the QCM-D sensor, the crystal's resonant frequency decreases, corresponding to an increase in mass. Simultaneously, the dissipation measurement provides information about the viscoelastic properties (e.g., rigidity or softness) of the forming layer. This allows for detailed tracking of the adsorption kinetics and conformational changes within the monolayer as it is being formed.

The table below summarizes these in situ methods and the specific information they provide for studying the reaction pathways of phosphonates.

| In Situ Method | Primary Information Obtained | Relevance to Reaction Pathway |

|---|---|---|

| Sum Frequency Generation (SFG) | Molecular orientation, chain order, surface coverage | Reveals the evolution of structural order during self-assembly. nih.gov |

| Electrochemical Impedance Spectroscopy (EIS) | Charge-transfer resistance, surface coverage kinetics | Quantifies the rate of monolayer formation on conductive surfaces. researchgate.net |

| Quartz Crystal Microbalance with Dissipation (QCM-D) | Adsorbed mass, layer viscoelasticity, adsorption rates | Tracks real-time mass uptake and structural properties of the forming film. acs.org |

Mechanistic Studies and Computational Investigations of Phosphonate Systems

Computational Modeling of Molecular Structures and Interactions

Computational modeling has emerged as an indispensable tool for elucidating the intricate molecular structures and interactions of phosphonate (B1237965) systems, including Sodium (Z)-octadec-9-en-1-yl phosphonate. These theoretical approaches provide insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For phosphonates, DFT calculations, often at the B3LYP/6-311++G(d,p) level of theory, are employed to optimize molecular geometries and compute electronic properties. ijcce.ac.ir These calculations provide a detailed understanding of the bonding within the phosphonate group and its interaction with other parts of the molecule and its environment.

Studies on similar phosphonate-containing compounds have utilized DFT to analyze vibrational frequencies, which can be compared with experimental FT-IR and FT-Raman spectra to validate the computational model. researchgate.net Furthermore, DFT is instrumental in understanding the fragmentation patterns observed in mass spectrometry by modeling the structures of transition states and product ions. researchgate.net For this compound, DFT can elucidate the charge distribution, particularly around the phosphonate headgroup, the sodium counter-ion, and the unsaturated alkyl chain. This information is crucial for predicting how the molecule will interact with surfaces and other molecules.

The bonding characteristics of the phosphonate group to metal oxide surfaces, a key aspect of their application in self-assembled monolayers, have been extensively studied using DFT. nih.gov These calculations help determine the preferred binding modes (e.g., monodentate, bidentate, tridentate) and the strength of the interaction, which are influenced by factors like surface structure and the presence of water. nih.govacs.org

The following table summarizes key electronic properties that can be determined for this compound using DFT calculations.

Table 1: Calculable Electronic Properties via DFT| Property | Description | Relevance |

|---|---|---|

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Provides a measure of the molecule's stability. |

| Ionization Potential | The energy required to remove an electron from the molecule. | Indicates the ease with which the molecule can be oxidized. |

| Electron Affinity | The energy released when an electron is added to the molecule. | Indicates the ease with which the molecule can be reduced. |

| Dipole Moment | A measure of the separation of positive and negative charges in the molecule. | Influences solubility and intermolecular interactions. |

| Mulliken Atomic Charges | A method for partitioning the total charge of a molecule among its constituent atoms. | Helps to identify reactive sites within the molecule. |

Quantum chemical descriptors derived from DFT calculations, such as the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP), are fundamental in analyzing the reactivity of molecules like this compound. ijcce.ac.ir

The HOMO represents the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, highlighting sites prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical indicator of a molecule's kinetic stability and chemical reactivity. ijcce.ac.ir A smaller gap suggests that the molecule is more polarizable and reactive.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. ijcce.ac.ir By mapping the electrostatic potential, it is possible to identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. For this compound, the MEP would likely show a high negative potential around the oxygen atoms of the phosphonate group, making them attractive sites for interaction with the sodium cation and other electrophiles.

These descriptors are not only used to predict reactivity in chemical reactions but also to understand interactions with surfaces and biological molecules. rsc.org For instance, the MEP can help predict how the phosphonate headgroup will orient itself when adsorbing onto a metal oxide surface. researchgate.net

The table below outlines key quantum descriptors and their significance in reactivity analysis.

Table 2: Quantum Descriptors for Reactivity Analysis| Descriptor | Description | Significance for Reactivity |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. | Identifies electron-rich and electron-poor regions, predicting sites for electrostatic interactions. |

The interaction of this compound with surfaces is critical for its applications, particularly in the formation of self-assembled monolayers (SAMs). Atomistic and first-principles modeling, often based on DFT, are employed to study these interfacial phenomena in great detail. nih.govacs.org

These computational studies can model the adsorption of phosphonate molecules onto various substrates, such as metal oxides like alumina (B75360) (Al₂O₃) and titania (TiO₂). nih.govnih.gov The models can account for the amorphous or crystalline nature of the substrate and the presence of surface hydroxyl groups, which play a crucial role in the binding of the phosphonate headgroup. nih.gov Theoretical studies have shown that for phosphonates on aluminum oxide, the thermodynamically preferred binding mode can vary between monodentate, bidentate, and tridentate, depending on the surface structure and the amount of residual water. acs.org This is in contrast to carboxylates, which tend to favor a monodentate binding mode under all conditions. acs.org

First-principles calculations provide insights into the strength of the bond between the phosphonate and the surface, confirming that phosphonates generally form stronger bonds to aluminum oxide than carboxylates. nih.govacs.org This stronger binding is a key reason for their effectiveness in surface modification applications. These models also help in understanding the packing and orientation of the alkyl chains in the resulting monolayer. rsc.org

While quantum mechanical methods are excellent for studying electronic properties and bonding at a small scale, classical Molecular Dynamics (MD) simulations are better suited for exploring the conformational dynamics and solvation of larger systems over longer timescales. nih.gov For a molecule like this compound, with its long, flexible alkyl chain, MD simulations are invaluable for understanding its behavior in solution and as part of a larger assembly.

MD simulations treat atoms as classical particles interacting through a set of empirically derived potentials known as a force field. nih.gov These simulations can track the movement of every atom in the system over time, providing a dynamic picture of molecular behavior. nih.gov

For this compound, MD simulations can be used to:

Simulate Solvation: Model the interaction of the phosphonate headgroup and the hydrocarbon tail with different solvents, which is crucial for understanding its solubility and the self-assembly process. rsc.org

Model Self-Assembly: Simulate the aggregation of multiple molecules to form micelles or self-assembled monolayers on a surface. rsc.orgresearchgate.net These simulations can reveal the mechanisms of self-organization and the final structure of the assembly. rsc.org

Investigate Interfacial Dynamics: In conjunction with surface models, MD can simulate the dynamic behavior of a phosphonate monolayer, including the movement of the alkyl chains and their interaction with the surrounding environment. scilit.com

Recent advancements in computational power and force field development have made it possible to simulate increasingly complex systems, providing a bridge between the molecular level and macroscopic properties. nih.gov

Understanding Reaction and Adsorption Mechanisms

Computational chemistry plays a pivotal role in elucidating the mechanisms of reactions and adsorption processes involving phosphonates. These studies provide a molecular-level understanding that is essential for controlling and optimizing these processes.

The carbon-phosphorus (C-P) bond is the defining feature of organophosphorus compounds, and understanding its formation and cleavage is of fundamental importance.

C-P Bond Formation: The synthesis of phosphonates involves the formation of a C-P bond. Several synthetic routes exist, and computational studies can help to elucidate their mechanisms. For example, the Michaelis-Arbuzov reaction is a common method for forming C-P bonds. The Abramov reaction, which involves the addition of phosphites to carbonyl compounds, is another important pathway. wikipedia.org Computational modeling can be used to map the potential energy surface of these reactions, identify transition states, and calculate activation energies, thereby providing a detailed mechanistic picture. wikipedia.org Photocatalytic methods for C-P bond formation have also been developed, where carbon-centered radicals react with phosphorus compounds. rsc.org Dual catalytic strategies, for instance using gold and photoredox catalysis, have been shown to facilitate the P-arylation of aryldiazonium salts with H-phosphonates. rsc.org

C-P Bond Cleavage: The cleavage of the C-P bond is a critical process in the degradation of organophosphorus compounds and in certain synthetic transformations. rsc.org This bond is generally stable, but its cleavage can be induced under specific conditions, such as through radical-based reactions, reduction with transition metals, or via the formation of pentavalent phosphorus intermediates. rsc.orgresearchgate.net

DFT calculations have been instrumental in studying the mechanisms of C-P bond cleavage. For example, in the degradation of the herbicide glyphosate, DFT has been used to show that the phosphonate group is susceptible to electrophilic attack by singlet oxygen, leading to selective C-P bond cleavage. nih.gov In other systems, the attack of oxidizing radicals like hydroxyl radicals (HO•) on the C-P bond can lead to its scission. researchgate.net Computational investigations can help to determine the feasibility of different cleavage pathways and identify the key intermediates and products. rsc.org For instance, studies on the reaction of triarylphosphines with alkynyl esters have shown that the formation of a hydroxy-λ⁵-phosphane intermediate is crucial for smooth C(aryl)-P bond cleavage. rsc.org

The following table lists the names of the compounds mentioned in the article.

Investigation of Hydrolytic and Catalyzed Degradation Mechanisms

The degradation of phosphonates, including the sodium salt of (Z)-octadec-9-en-1-yl phosphonic acid, can proceed through hydrolytic and catalyzed pathways. The stability of the phosphonate ester bond is a key factor in its persistence and degradation.

Hydrolytic Degradation: The hydrolysis of phosphonate esters can be catalyzed by both acids and bases. nih.gov Generally, these reactions involve a nucleophilic attack on the phosphorus atom of the P=O group, leading to the cleavage of the P-O bond. nih.gov The rate of hydrolysis is influenced by several factors including pH, temperature, and the steric and electronic nature of the substituents on the phosphorus atom. nih.govatlantis-press.com For instance, acid-catalyzed hydrolysis of some alkyl phosphonates has been shown to be slower than that of their isopropyl derivatives, while under basic conditions, methyl esters can hydrolyze significantly faster than isopropyl esters. nih.gov The long octadecenyl chain in this compound would likely influence its solubility and the accessibility of the phosphonate group to hydrolytic agents. Studies on poly(alkyl phosphonate)s have shown that increasing the steric bulk of the alkyl side chains, for example from methyl to ethyl or isopropyl groups, can dramatically increase hydrolytic stability. acs.org

Catalyzed Degradation: Enzymatic catalysis represents a significant pathway for the degradation of organophosphonates in biological systems. nih.govmdpi.comnih.gov Enzymes such as phosphodiesterases and organophosphate hydrolases (OPH) can catalyze the hydrolysis of phosphonate esters. nih.govnih.gov For example, a 5'-nucleotide phosphodiesterase isolated from calf intestine has been shown to be an efficient catalyst for the hydrolysis of certain phosphonate esters. nih.gov These enzymes often contain a binuclear metal core in their active site that facilitates the nucleophilic attack on the phosphorus center. nih.govnih.gov The degradation of organophosphorus compounds by these enzymes can be significantly faster than uncatalyzed chemical hydrolysis. mdpi.com The specificity of these enzymes varies, and the (Z)-octadec-9-en-1-yl chain would play a role in the binding of the substrate to the enzyme's active site.

Metal ions can also catalyze the hydrolysis of phosphonate esters. For example, lanthanum ions have been shown to catalyze phosphonate ester hydrolysis through intramolecular nucleophilic attack of a coordinated hydroxide (B78521) ion and Lewis acid activation. acs.org

The following table summarizes the types of degradation mechanisms applicable to phosphonate systems.

| Degradation Type | Catalyst | General Mechanism | Influencing Factors |

| Hydrolysis | Acid/Base | Nucleophilic attack on the phosphorus atom, P-O bond cleavage. nih.gov | pH, temperature, steric hindrance, electronic effects of substituents. nih.govacs.org |

| Enzymatic | Phosphodiesterases, Organophosphate Hydrolases (OPH) | Enzyme active site facilitates nucleophilic attack on the phosphorus center. nih.govnih.gov | Enzyme specificity, substrate structure, presence of metal cofactors. nih.govnih.gov |

| Metal-Ion Catalyzed | Lanthanide ions, etc. | Lewis acid activation and intramolecular nucleophilic attack. acs.org | Metal ion concentration, coordination environment. |

Mechanistic Modeling of Adsorption-Precipitation Processes on Mineral Surfaces

The interaction of phosphonates with mineral surfaces is critical in various environmental and industrial contexts. For this compound, the phosphonate headgroup would be the primary moiety interacting with mineral surfaces like calcite (CaCO₃).

Studies on the interaction of phosphonates with calcite have shown that the process can involve both adsorption and precipitation, depending on the phosphonate concentration. nih.gov At low concentrations, the interaction can often be described by a Langmuir adsorption isotherm, suggesting monolayer formation on the mineral surface. nih.gov At these low concentrations, phosphonates may preferentially adsorb at defect sites such as kinks and step edges on the calcite surface. nih.gov